molecular formula C7H4F4N2O2 B11440323 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid

2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid

Cat. No.: B11440323
M. Wt: 224.11 g/mol
InChI Key: FUWFWRZYRSJUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in the pyridine ring enhances its reactivity and stability, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid typically involves the nucleophilic substitution reaction of pentafluoropyridine with glycine or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the fluorine atoms by the amino group of glycine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    N-Substituted Derivatives: Formed through nucleophilic substitution.

    N-Oxides: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyridine ring enhance its binding affinity to various biological targets, potentially modulating their activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their function and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorinated pyridine ring and the aminoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4F4N2O2

Molecular Weight

224.11 g/mol

IUPAC Name

2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]acetic acid

InChI

InChI=1S/C7H4F4N2O2/c8-3-5(12-1-2(14)15)4(9)7(11)13-6(3)10/h1H2,(H,12,13)(H,14,15)

InChI Key

FUWFWRZYRSJUOV-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NC1=C(C(=NC(=C1F)F)F)F

Origin of Product

United States

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